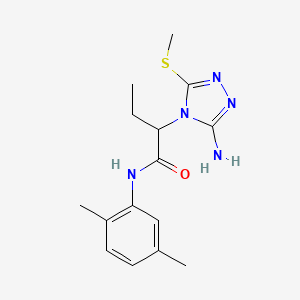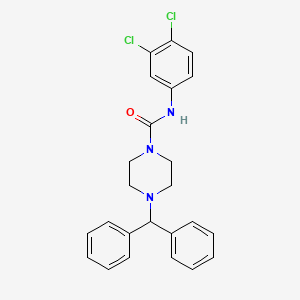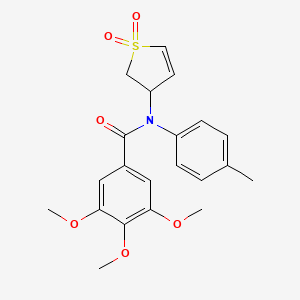![molecular formula C24H26N2O3 B6071992 [3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6071992.png)
[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and various functional groups such as hydroxymethyl and phenoxyethyl
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions including alkylation, reduction, and substitution. The piperidine ring is introduced via cyclization reactions, and the hydroxymethyl and phenoxyethyl groups are added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Quinoline Derivatives: Compounds such as quinine and chloroquine.
Piperidine Derivatives: Compounds such as piperidine and methylphenidate.
Uniqueness: What sets [3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c27-18-24(12-15-29-21-7-2-1-3-8-21)11-5-14-26(17-24)23(28)20-9-10-22-19(16-20)6-4-13-25-22/h1-4,6-10,13,16,27H,5,11-12,14-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQROPHMELCLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)(CCOC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6071923.png)

![[2-(2-benzylidenehydrazino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B6071936.png)
![2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6071940.png)

![4-chloro-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B6071947.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B6071954.png)
![3,3,3-trifluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6071977.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylisonicotinamide](/img/structure/B6072011.png)

![3-[1-(2-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6072022.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6072024.png)

